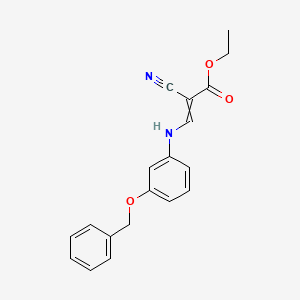

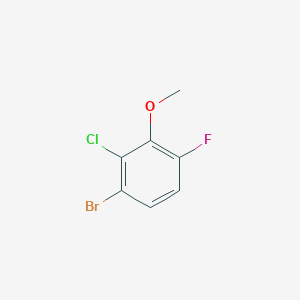

![molecular formula C18H21N3O2 B2372045 4-[3-(dimethylamino)-2-phenylacryloyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide CAS No. 338403-38-6](/img/structure/B2372045.png)

4-[3-(dimethylamino)-2-phenylacryloyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a type of chalcone derivative . Chalcones are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . They are active lead molecules in medicinal chemistry for the discovery of new drugs .

Synthesis Analysis

The synthesis of such compounds often involves free radical polymerization and RAFT polymerization . The molar masses of the samples are usually around 33,000–35,000 g∙mol −1 .Molecular Structure Analysis

The molecular structure of similar compounds has been calculated using density functional theory (DFT) and conformational analysis . The structure was solved by direct methods exerting SHELXT-2018/2 and refined on F 2 through full-matrix least-squares procedure for all data exerting SHELXL-2018/3 .Chemical Reactions Analysis

The compound may exhibit unusual temperature-sensitive protonation behaviour . It is also known that 4- (Dimethylamino)pyridine (DMAP) and related structures are widely used as nucleophilic catalysts .Physical And Chemical Properties Analysis

Chalcones are structurally one of the most diverse groups of flavonoids and easily allow to cyclize forming flavonoid structure which is isomeric key step for the skeletal modification of chalcones . The presence of a disubstituted amino group such as dimethylamino in ring B is of abundant significance for the higher extinction coefficient, greater quantum yields and fluorescence with lower ionization potential .Aplicaciones Científicas De Investigación

Nonlinear Optical Materials

QCC: has been synthesized and characterized as a novel nonlinear optical (NLO) material. Its linear and third-order nonlinear optical (TNLO) properties were studied when dissolved in polar solvents such as DMSO, DMF, and ethanol. The results revealed that QCC possesses a nonlinear refractive index (n₂) of approximately 10⁻¹¹ m²/W and a nonlinear absorption coefficient (β) indicating behaviors of saturable absorption (SA) and reverse saturable absorption (RSA). These properties position QCC for applications in photonics and optoelectronics .

Disperse Dyes for Polyester Fabrics

Enaminone derivatives, including QCC , can be used to create novel disperse dyes. By reacting these derivatives with phenyldiazonium salt, researchers have achieved highly productive procedures for developing new disperse colors. These dyes find applications in dyeing polyester fabrics at various temperatures (ranging from 70 to 130 °C), impacting color depth, intensity, and fastness characteristics .

Photophysical Properties

The electronic and photophysical properties of QCC have been investigated using density functional theory (DFT) and time-dependent density functional theory (TD-DFT). Researchers explored its reactivity, structural features, and photovoltaic properties. Understanding these properties is crucial for potential applications in solar cells and other optoelectronic devices .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(E)-3-(dimethylamino)-2-phenylprop-2-enoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-20(2)12-15(13-8-6-5-7-9-13)17(22)14-10-16(19-11-14)18(23)21(3)4/h5-12,19H,1-4H3/b15-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRYMYIJIOYHRB-NTCAYCPXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C1=CC=CC=C1)C(=O)C2=CNC(=C2)C(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C1=CC=CC=C1)/C(=O)C2=CNC(=C2)C(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

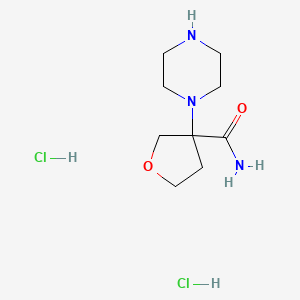

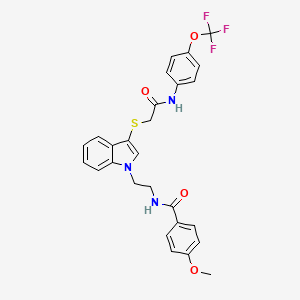

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2371965.png)

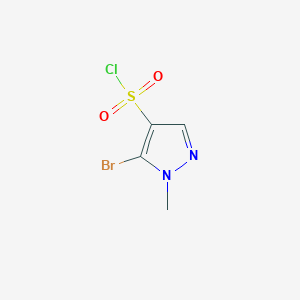

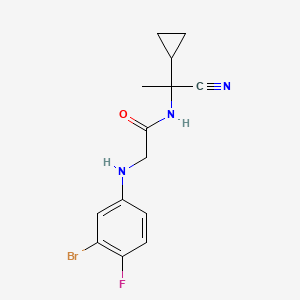

![5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2371968.png)

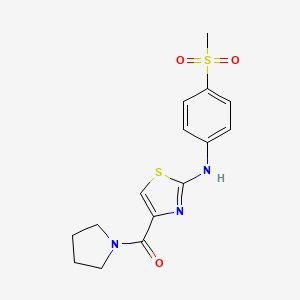

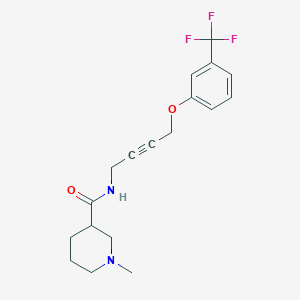

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2,3-dimethoxybenzamide](/img/structure/B2371971.png)

![N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B2371973.png)

![N-(3-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2371980.png)

![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid](/img/structure/B2371985.png)